![molecular formula C6H14ClFN2 B13517511 rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a fluorine atom attached to a cyclohexyl ring and a hydrazine group, making it a unique and interesting molecule for study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluorine atom at the desired position.
Hydrazine Introduction: The fluorinated cyclohexanone is then reacted with hydrazine to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to changes in their function. The fluorine atom may also influence the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-[(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride: Similar in structure but with an amine group instead of a hydrazine group.
rac-[(1R,2S)-2-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride: Contains a phenoxy group in addition to the fluorine and amine groups.
Uniqueness
rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C6H14ClFN2 |
|---|---|
Poids moléculaire |
168.64 g/mol |
Nom IUPAC |
[(1R,2S)-2-fluorocyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m0./s1 |
Clé InChI |
WLHSOPRBMRXRKG-RIHPBJNCSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)NN)F.Cl |
SMILES canonique |
C1CCC(C(C1)NN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)


![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
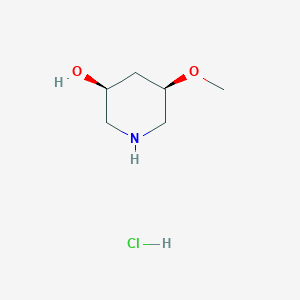
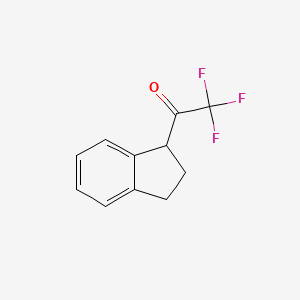

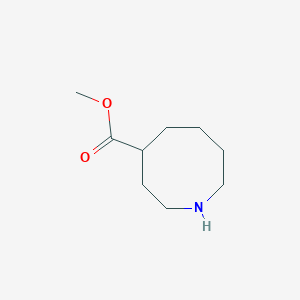
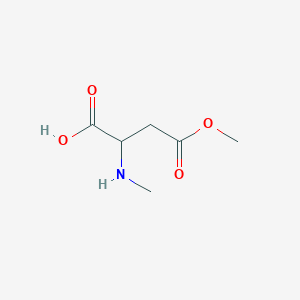
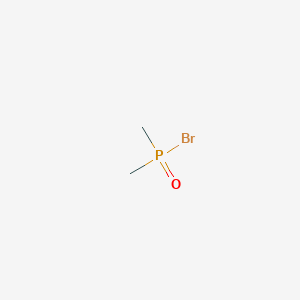
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
